Lithocholic acid

Descripción general

Descripción

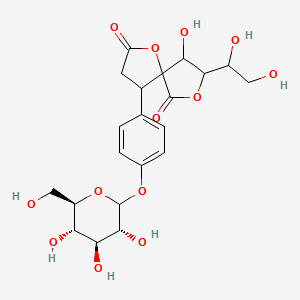

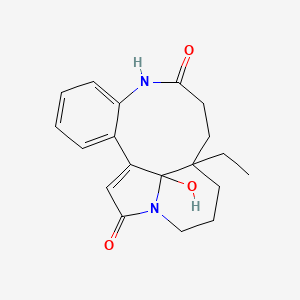

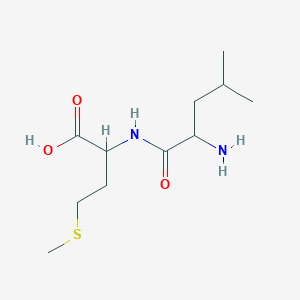

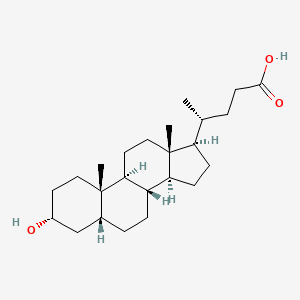

Lithocholic acid, also known as 3α-hydroxy-5β-cholan-24-oic acid or LCA, is a bile acid that acts as a detergent to solubilize fats for absorption . It is produced in the colon by bacterial action on chenodeoxycholic acid .

Synthesis Analysis

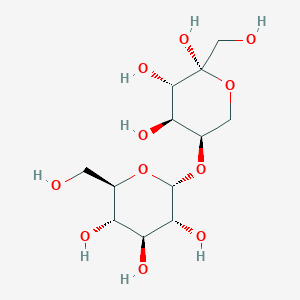

Lithocholic acid is produced in the colon by bacterial action on chenodeoxycholic acid . The hydroxyl functional group at carbon-7 in the “B” ring of the steroid framework is reduced . Thermal behavior of pure lithocholic acid was studied in a broad temperature range, from −20 to 200 °C .Molecular Structure Analysis

Lithocholic acid has a steroid framework with two functional end groups: the carboxyl and hydroxyl group . Quantum chemical calculations indicated that lithocholic acid may exist in multimolecular systems connected by hydrogen bonds .Chemical Reactions Analysis

Lithocholic acid’s behavior after heating it to the melting point and then cooling it again in multiple cycles remains unknown . Changes in the LCA molecular structure that may take place below room temperature are also not well understood .Aplicaciones Científicas De Investigación

Gut-Liver Axis Regulation

LCA is a monohydroxy bile acid produced by intestinal flora, which has been found to be associated with a variety of hepatic and intestinal diseases . It goes through enterohepatic circulation along with other bile acids, and has effects on the gut-liver axis, including the regulation of gut microbiota, intestinal barrier, and relevant nuclear receptors .

Anti-Inflammatory and Anti-Tumor Effects

Contrary to previous reports that considered LCA to be toxic, recent studies revealed that LCA and its derivatives may exert anti-inflammatory and anti-tumor effects under certain conditions . For example, galactosylated poly (ethyleneglycol)-LCA, a nanoparticle formulation can selectively induce apoptosis in hepatocellular carcinoma cells without adverse effects on normal liver cells .

Inhibition of Liver Fibrosis

LCA has been found to inhibit the activation of Hepatic Stellate Cells (HSCs) by inducing apoptosis and reducing the activation of transforming growth factor-β (TGF-β) Smad-dependent and Smad-independent pathways . It also inhibits glycolysis and promotes oxidative phosphorylation, leading to the differentiation of macrophages to M2 type and inhibiting their differentiation to M1 type .

Regulation of Immune Cells

LCA increases the recruitment of NK cells and reduces the activation of NKT cells . However, these effects of LCA are attenuated after antibiotics reduced the diversity and abundance of the gut microbiota .

Prolonging Yeast Longevity

LCA has been found to prolong the longevity of chronologically aging yeast because it decreases the risk of aging-associated cell death, thus increasing the chance of elderly cells to survive .

Hydrogel Formation

LCA has been demonstrated to have the aptitude of supramolecular hydrogel formation in aqueous solution in the presence of various dimeric or oligomeric amines . By variation of the choice of the amines in such mixtures the gelation properties could be modulated .

Mecanismo De Acción

Target of Action

Lithocholic acid (LCA) is a monohydroxy bile acid produced by intestinal flora . It primarily targets the G-protein coupled bile acid receptor 5 (TGR5), which is expressed in macrophages, hepatic stellate cells (HSCs), and monocytes . LCA also interacts with nuclear receptors such as the Vitamin D receptor (VDR) and Pregnane X receptor (PXR) .

Mode of Action

LCA acts as a potent natural agonist of TGR5 . It inhibits inflammation and regulates metabolism by interacting with its targets . LCA can inhibit the differentiation of Th1 cells by directly binding to the key transcription factor retinoid-related orphan receptor-t (RORt) . Furthermore, LCA can increase the differentiation of Treg cells through the production of mitochondrial reactive oxygen species .

Biochemical Pathways

LCA affects several biochemical pathways. It inhibits the activation of HSCs by inducing apoptosis and reducing the activation of transforming growth factor-β (TGF-β) Smad-dependent and Smad-independent pathways . LCA also inhibits glycolysis and promotes oxidative phosphorylation, leading to the differentiation of macrophages to M2 type and inhibiting their differentiation to M1 type .

Pharmacokinetics

LCA goes through enterohepatic circulation along with other bile acids . It is produced from chenodeoxycholic acid (CDCA) or ursodeoxycholic acid (UDCA) by the action of intestinal bacteria . LCA is considered to be toxic for hepatocytes, but recent studies have revealed that it may exert anti-inflammatory and anti-tumor effects under certain conditions .

Result of Action

The action of LCA results in a variety of molecular and cellular effects. It has been associated with a variety of hepatic and intestinal diseases . High concentrations of LCA induce oxidative stress and DNA damage, and promote tumor development by inhibiting the action of DNA repair enzymes and promoting the proliferation of cells . Recent studies have revealed that lca might be a protector in restraining hepatic and intestinal inflammation .

Action Environment

The action of LCA is influenced by environmental factors such as the gut microbiota. The diversity and abundance of the gut microbiota can affect the efficacy and stability of LCA . Some natural ingredients are involved in regulating the detoxification and excretion of LCA, and the interaction with LCA also mediates its own biological activity .

Direcciones Futuras

Many factors influence LCA levels, including bile acid-based drugs and gut microbiota . These factors may also impact on adaptive immunity via a yet unrecognized LCA-Th cell axis . More translational research that links clinical and in vitro/pre-clinical studies is warranted to facilitate microbiome-based personalized therapy .

Propiedades

IUPAC Name |

(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H40O3/c1-15(4-9-22(26)27)19-7-8-20-18-6-5-16-14-17(25)10-12-23(16,2)21(18)11-13-24(19,20)3/h15-21,25H,4-14H2,1-3H3,(H,26,27)/t15-,16-,17-,18+,19-,20+,21+,23+,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMEROWZSTRWXGI-HVATVPOCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H40O3 | |

| Record name | LITHOCHOLIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20574 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6020779 | |

| Record name | Lithocholic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6020779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hexagonal leaflets (from alcohols) or prisms (from acetic acid) or white powder. (NTP, 1992), Solid | |

| Record name | LITHOCHOLIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20574 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Lithocholic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000761 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

less than 1 mg/mL at 67.5 °F (NTP, 1992), FREELY SOL IN HOT ALC; MORE SOL IN BENZENE THAN DESOXYCHOLIC ACID; INSOL IN PETROLEUM ETHER, GASOLINE, WATER; SLIGHTLY SOL IN GLACIAL ACETIC ACID (ABOUT 0.2 G IN 3 ML); MORE SOL IN ETHER THAN CHOLIC OR DESOXYCHOLIC ACID; SOL IN ABOUT 10 TIMES ITS WT OF ETHYL ACETATE, In water, 0.38 mg/l at 25 °C., 0.000377 mg/mL | |

| Record name | LITHOCHOLIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20574 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | LITHOCHOLIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4113 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Lithocholic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000761 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

Lithocholic acid | |

Color/Form |

HEXAGONAL LEAFLETS FROM ALC, PRISMS FROM ACETIC ACID | |

CAS RN |

434-13-9 | |

| Record name | LITHOCHOLIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20574 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Lithocholic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=434-13-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lithocholic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000434139 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LITHOCHOLIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=683770 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Lithocholic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6020779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lithocholic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.455 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LITHOCHOLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5QU0I8393U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | LITHOCHOLIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4113 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Lithocholic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000761 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

363 to 367 °F (NTP, 1992), 184-186 °C, 186 °C | |

| Record name | LITHOCHOLIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20574 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | LITHOCHOLIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4113 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Lithocholic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000761 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

ANone: Lithocholic acid interacts with various targets within the body, including:

- Vitamin D Receptor (VDR): Lithocholic acid has been identified as a weak endogenous ligand of VDR []. Derivatives of lithocholic acid, with structural modifications, exhibit significantly increased potency as VDR agonists, even surpassing the activity of 1α,25-dihydroxyvitamin D3 []. This interaction suggests a potential role of lithocholic acid and its derivatives in modulating VDR-mediated pathways.

- EphA2 Receptor: Lithocholic acid and its derivative, cholanic acid, act as Eph–ephrin antagonists by disrupting the binding of ephrinA1 to the EphA2 receptor []. This interaction inhibits EphA2 receptor activation, potentially impacting tumor and vascular functions during carcinogenesis [].

- Mitochondria: In yeast, lithocholic acid enters the cell and is sorted to mitochondria, residing in both mitochondrial membranes []. This interaction leads to changes in the relative concentrations of different membrane phospholipids, ultimately influencing the mitochondrial proteome and functionality [].

A:

- Spectroscopic Data: While the provided research articles do not include comprehensive spectroscopic data, they do mention using specific techniques to characterize lithocholic acid and its derivatives. These techniques include:

- Nuclear Magnetic Resonance (NMR): Used to confirm the structure of 15α-hydroxylithocholic acid isolated from wombat bile [].

- Infrared (IR) Spectroscopy: Used to characterize synthesized sulfate esters of lithocholic acid, glycolithocholic acid, and taurolithocholic acid [, ].

- Mass Spectrometry (MS): Used in combination with liquid chromatography (LC-MS) for the identification and quantification of lithocholic acid metabolites generated by hepatic microsomes [, , , ].

A:

- 3α-Hydroxy Group: The 3α-hydroxy group in lithocholic acid plays a minor role in its interaction with the EphA2 receptor []. Replacing this group with a 2-hydroxy-2-methylprop-1-yl group, as seen in the lithocholic acid derivative 6, leads to significantly increased potency as a VDR agonist [].

- Carboxylate Group: The carboxylate group of lithocholic acid is crucial for disrupting the binding of ephrinA1 to the EphA2 receptor []. Removing the 3α-hydroxy group while retaining the carboxylate group, as in cholanic acid, results in a more potent EphA2 antagonist compared to lithocholic acid [].

- Side Chain Length: Studies involving the synthesis of 3-monohydroxylated bile acids with varying side chain lengths (C20-C24) aimed to investigate the impact of side chain length on metabolism and biological effects [].

A:

- Absorption: Studies in rats have shown that sulfation of lithocholic acid, forming conjugates like glycolithocholic acid sulfate (SGLC) and taurolithocholic acid sulfate (STLC), slightly reduces intestinal absorption compared to their unsulfated counterparts []. The presence of calcium significantly inhibits the intestinal absorption of these sulfated conjugates [].

- Metabolism: Lithocholic acid undergoes significant metabolism in the liver.

- Hydroxylation: In humans, the primary route of hepatic microsomal biotransformation is oxidation at the third carbon of the cholestane ring, resulting in the formation of 3-ketocholanoic acid as the major metabolite []. Other minor metabolites include hyodeoxycholic acid, ursodeoxycholic acid, murideoxycholic acid, and 6-ketolithocholic acid [].

- Sulfation: Sulfation of lithocholic acid, primarily forming SGLC and STLC, is a crucial detoxification pathway in humans and some other species [, ].

- Excretion:

A: Lithocholic acid is considered hepatotoxic in several species, including rabbits and rhesus monkeys, but not in humans and chimpanzees [].

- Species-Specific Toxicity: The difference in toxicity is attributed to the efficient sulfation of lithocholic acid in humans and chimpanzees, a detoxification mechanism absent in susceptible species [].

- Cholestasis: Lithocholic acid's 3-O-glucuronide conjugate is a potent cholestatic agent in rats []. This effect highlights the potential for lithocholic acid and its metabolites to disrupt bile flow.

- Hepatotoxicity: While lithocholic acid itself is not a strong hepatotoxin in humans, its accumulation in the liver during cholestasis can contribute to liver damage [].

A:

- Thin-Layer Chromatography (TLC): Used to identify and separate lithocholic acid and its metabolites in bile samples [, ].

- High-Performance Liquid Chromatography (HPLC):

- Preparative HPLC: Used to isolate major bile acids, including lithocholic acid derivatives, from wombat gallbladder bile [].

- Reversed-Phase HPLC (RP-HPLC): Employed for the simultaneous determination of ursodeoxycholic acid, chenodeoxycholic acid, cholic acid, and lithocholic acid in pharmaceutical formulations [, ].

- Gas Chromatography (GC): Used in conjunction with mass spectrometry (GC-MS) to analyze the products formed during the metabolism of lithocholic acid by human liver cytosol [].

- Liquid Chromatography-Mass Spectrometry (LC-MS): A versatile technique used for:

- Metabolite Identification: Identifying lithocholic acid metabolites generated by hepatic microsomes from different species, including rats, mice, and humans [, , ].

- Metabolite Quantification: Quantifying the formation of lithocholic acid metabolites to determine metabolic rates and assess the contribution of specific cytochrome P450 enzymes [, , ].

- Mass Fragmentography: This technique, utilizing deuterium-labeled internal standards, allows for the quantitative determination of individual non-sulfated bile acids and sulfated lithocholic acid in serum samples [].

ANone:

- Early Observations of Toxicity: Holsti's research in the 1950s first demonstrated the potential of lithocholic acid to induce liver cirrhosis in rabbits [], sparking interest in bile acid toxicity.

- Understanding Species-Specific Toxicity: Subsequent research revealed that the toxicity of lithocholic acid varied across species, with humans exhibiting resistance due to efficient sulfation mechanisms [].

- Metabolic Pathways and Enzymes: Studies have elucidated the metabolic pathways of lithocholic acid, identifying key enzymes involved in its detoxification, such as sulfotransferases and cytochrome P450 enzymes [, , ].

- Therapeutic Potential: More recent research explores the potential therapeutic applications of lithocholic acid and its derivatives. This includes investigations into their activity as VDR agonists [] and EphA2 antagonists [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.